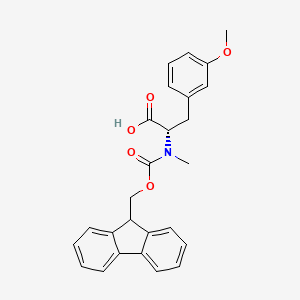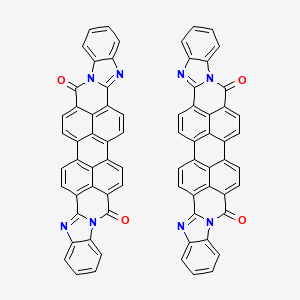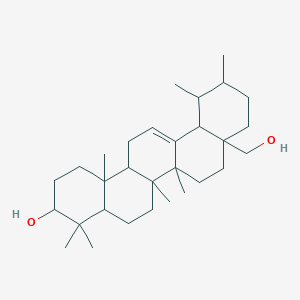
2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol is a synthetic compound that combines a purine base with a modified sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol typically involves the following steps:
Formation of the Purine Base: The purine base, 6-aminopurine, is synthesized through a series of reactions starting from simpler precursors.
Attachment of the Fluoromethyl Group: The fluoromethyl group is introduced using a fluorinating agent under controlled conditions.
Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often involving a sugar precursor.
Final Coupling: The purine base and the modified sugar moiety are coupled together under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the fluoromethyl group.
Scientific Research Applications
2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with DNA and RNA, as it can act as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced fluorescence.
Mechanism of Action
The mechanism of action of 2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol involves its interaction with biological molecules:
Molecular Targets: The compound targets nucleic acids, binding to DNA and RNA through hydrogen bonding and stacking interactions.
Pathways Involved: It can interfere with the replication and transcription processes, leading to potential therapeutic effects in antiviral and anticancer applications.
Comparison with Similar Compounds
Similar Compounds
2-Aminopurine: A structural isomer of adenine, used as a fluorescent probe.
5-Fluorouracil: An anticancer agent that incorporates into RNA and DNA, disrupting their function.
Acyclovir: An antiviral drug that targets viral DNA polymerase.
Uniqueness
2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol is unique due to its combination of a purine base with a fluoromethyl-modified sugar moiety. This structure imparts specific properties, such as enhanced fluorescence and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H12FN5O3 |
|---|---|
Molecular Weight |
269.23 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14) |
InChI Key |
QPVLKMICBYRPSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CF)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide](/img/structure/B12504728.png)

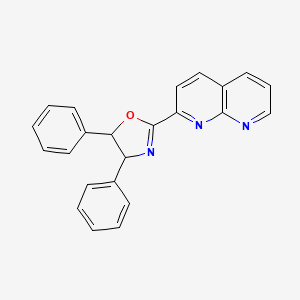
![4,7-Bis(4-(tert-butyl)phenyl)-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12504747.png)
![2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12504748.png)
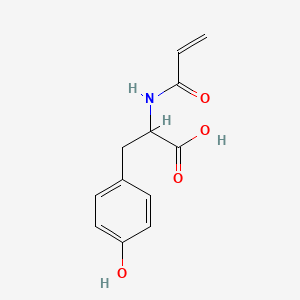
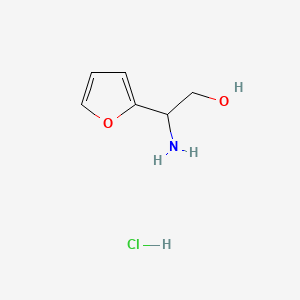

![7-({5-hydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-4-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-1-(2-hydroxy-6-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hept-5-en-2-yl)-3a,3b,6,6-tetramethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde](/img/structure/B12504780.png)

![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)
